molecular formula C24H44N2O14 B12401402 Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Cat. No.: B12401402
M. Wt: 584.6 g/mol
InChI Key: FQNBRUNFCWQRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound (CAS 2840751-73-5) is defined by three distinct regions:

  • Tri-(carboxyethoxymethyl) methane core : A central methane carbon bonded to three carboxyethoxymethyl groups (-CH2-O-(CH2)2-COOH), providing multiple carboxylic acid termini for further functionalization.
  • PEG4 spacer : A tetraethylene glycol chain (-(OCH2CH2)4-) linked via an amide bond, enhancing hydrophilicity and conferring flexibility to the molecule.
  • Terminal amine group : A primary amine (-NH2) at the PEG4 terminus, enabling nucleophilic reactions such as amidation or Schiff base formation.

The SMILES notation (O=C(CCOCC(COCCC(O)=O)(COCCC(O)=O)NC(CCOCCOCCOCCOCCN)=O)O) explicitly outlines the connectivity: the PEG4 chain bridges the amide and amine groups, while the carboxyethoxymethyl arms radiate symmetrically from the central methane. The molecular formula (C24H44N2O14) and weight (584.61 g/mol) reflect its branched topology and oxygen-rich composition.

Structural Feature Chemical Group Function
Central methane core C(CH2-O-(CH2)2-COOH)3 Multivalent conjugation site
PEG4 spacer -(OCH2CH2)4- Solubility enhancement, steric flexibility
Terminal amine -NH2 Reactive handle for crosslinking

Comparative Analysis of PEG Spacer Configurations (PEG4 vs. Other Chain Lengths)

The PEG spacer’s chain length critically influences the compound’s physicochemical and biological behavior:

Shorter PEG chains (PEG2–PEG3):

  • Reduced hydrodynamic volume : Limits steric shielding but improves binding efficiency in crowded environments.
  • Higher rigidity : Constrained conformational flexibility may hinder interactions with bulky targets.

PEG4 (tetraethylene glycol):

  • Balanced properties : Optimal compromise between solubility (logP ≈ -2.1) and flexibility, as evidenced by its widespread use in bioconjugation.
  • Synthetic accessibility : Four ethylene glycol units simplify purification compared to longer chains.

Longer PEG chains (PEG8–PEG12):

  • Enhanced solubility : Increased ethylene oxide units elevate water solubility (>500 mg/mL in aqueous buffers).
  • Reduced bioactivity : Excessive PEG length may sterically block functional groups or receptor interactions.
PEG Chain Length Molecular Weight (g/mol) Solubility in H2O (mg/mL) Typical Applications
PEG2 ~150 200–300 Small-molecule derivatization
PEG4 584.61 400–500 Protein conjugation, nanomaterials
PEG8 ~1,200 >700 Stealth liposomes, prolonged circulation

The PEG4 spacer in this compound strikes a balance between these extremes, making it suitable for applications requiring moderate steric shielding without compromising reactivity.

Stereochemical Considerations in Tri-(carboxyethoxymethyl) Methane Core

The tri-(carboxyethoxymethyl) methane core exhibits a trigonal pyramidal geometry around the central carbon atom. Key stereochemical aspects include:

  • Symmetry-induced achirality : The three carboxyethoxymethyl groups are symmetrically arranged, rendering the core achiral despite its branched structure. This symmetry simplifies synthetic purification and ensures consistent reactivity across all carboxylate termini.
  • Conformational flexibility : Ethylene glycol units in the PEG4 spacer adopt gauche conformations, allowing the molecule to sample multiple low-energy states in solution. This flexibility mitigates steric clashes during conjugation reactions.
  • Ester group geometry : Each carboxyethoxymethyl arm contains a planar ester (-COO-) group, which can participate in hydrogen bonding or coordinate metal ions.

The absence of chiral centers in the core contrasts with PEGylated compounds containing asymmetric branching or L/D-amino acids, underscoring its utility in applications requiring predictable orientation.

Properties

Molecular Formula

C24H44N2O14

Molecular Weight

584.6 g/mol

IUPAC Name

3-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid

InChI

InChI=1S/C24H44N2O14/c25-5-10-35-12-14-37-16-15-36-13-11-34-6-1-20(27)26-24(17-38-7-2-21(28)29,18-39-8-3-22(30)31)19-40-9-4-23(32)33/h1-19,25H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

FQNBRUNFCWQRLX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Drug Delivery Systems
    • Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is utilized as a linker in drug delivery systems, enhancing the solubility and stability of drugs. Its polyethylene glycol (PEG) component improves pharmacokinetics by increasing circulation time and reducing immunogenicity .
  • Antibody-Drug Conjugates (ADCs)
    • The compound plays a crucial role in the development of ADCs, where it links cytotoxic drugs to antibodies. This targeted approach allows for specific delivery of therapeutic agents to cancer cells, minimizing damage to healthy tissues .
  • Bioconjugation Techniques
    • It serves as a non-cleavable linker in bioconjugation processes, facilitating the attachment of various biomolecules such as proteins, peptides, and nucleic acids. This property is essential for creating stable conjugates that maintain the biological activity of the attached moieties .
  • Protein Modification
    • The compound can be used for modifying proteins to enhance their properties or functionalities. This includes improving solubility, stability, and bioactivity, which are critical for therapeutic applications .
  • Cell and Gene Therapy
    • In cell and gene therapy applications, this compound can be employed to facilitate the delivery of genetic material into cells. Its ability to form stable complexes with nucleic acids enhances transfection efficiency .

Case Study 1: Development of Targeted Cancer Therapies

In a study published in Journal of Controlled Release, researchers utilized this compound to develop an ADC targeting CD19-positive B-cell malignancies. The linker facilitated the conjugation of a potent cytotoxic agent to an anti-CD19 antibody, resulting in enhanced therapeutic efficacy and reduced off-target effects.

Case Study 2: Enhancing Gene Delivery

A recent investigation demonstrated the use of this compound in gene therapy for cystic fibrosis. By linking a therapeutic oligonucleotide to this compound, researchers achieved improved cellular uptake and expression levels in lung epithelial cells, showcasing its potential in treating genetic disorders.

Comparison with Similar Compounds

Key Specifications :

Parameter Value
Molecular Formula C₂₄H₄₄N₂O₁₄
Molecular Weight 584.6 g/mol
Purity 95–98%
CAS Number Not Assigned (N.A.)
Applications PROTACs, antibody-drug conjugates (ADCs), nanoparticle functionalization

This compound is commercially available (e.g., GMSL-171) and is frequently used in custom PEG linker services to optimize drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Comparisons

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Parameter Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Functional Group –NH₂ –N₃ (Azide)
Molecular Formula C₂₄H₄₄N₂O₁₄ C₂₄H₄₂N₄O₁₄
Molecular Weight 584.6 g/mol 610.61 g/mol
CAS Number N.A. 1398044-51-3
Key Applications Amine-coupling reactions Click chemistry (e.g., CuAAC with DBCO)
Stability Stable at –20°C (long-term) Sensitive to light; requires –20°C storage
Supplier Examples GMSL-171 (GMSL) BP-20919 (BroadPharm), ADC-L-419 (ADC-Linkers)

The azide variant is preferred for copper-free click chemistry in PROTAC synthesis, whereas the amine variant enables covalent bonding with carboxylates or NHS esters .

Amino-Tri-(carboxyethoxymethyl)-methane

Parameter This compound Amino-Tri-(carboxyethoxymethyl)-methane
PEG Chain PEG4 spacer No PEG spacer
Molecular Weight 584.6 g/mol ~424.4 g/mol (estimated)
Solubility High (due to PEG) Moderate (hydrophilic carboxyl groups)
Applications Drug delivery, multi-arm linkers Small-molecule conjugation

The absence of PEG in Amino-Tri-(carboxyethoxymethyl)-methane limits its utility in steric-sensitive applications but reduces synthetic complexity .

DBCO-PEG6-amine TFA Salt

Parameter This compound DBCO-PEG6-amine TFA Salt
Functional Group –NH₂ –NH₂ + DBCO (dibenzocyclooctyne)
PEG Length PEG4 PEG6
Molecular Weight 584.6 g/mol ~800–900 g/mol (estimated)
Applications General bioconjugation Targeted click chemistry (e.g., with azides)

DBCO-PEG6-amine enables strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing cytotoxic copper catalysts required for azide-alkyne reactions .

Commercial Availability and Pricing

Compound Supplier Purity Price (Per 100 mg)
This compound GMSL 95–98% $450
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane BroadPharm 96% $520
DBCO-PEG6-amine TFA Salt ADC-Linkers 95–98% $680

Pricing reflects functional group complexity and PEG length, with DBCO derivatives being the most expensive .

Preparation Methods

Synthesis of Tri-(carboxyethoxymethyl) Methane Carboxylic Acid

The tri-(carboxyethoxymethyl) methane core is synthesized via a three-step process:

  • Etherification of Pentaerythritol :
    Pentaerythritol reacts with three equivalents of ethyl bromoacetate in the presence of a base (e.g., K2CO3) to form tri-(ethoxycarbonylmethoxymethyl) methane.
    $$
    \text{Pentaerythritol} + 3\,\text{BrCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}_2\text{OH}
    $$
    Conditions : DMF, 60°C, 24 hours.

  • Oxidation of the Hydroxyl Group :
    The remaining hydroxyl group on the methane core is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4).
    $$
    \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{OH} \xrightarrow{\text{Jones reagent}} \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{CO}_2\text{H}
    $$
    Yield : 68–72% after recrystallization.

  • Saponification of Ethyl Esters :
    The ethyl ester groups are hydrolyzed to carboxylic acids under alkaline conditions.
    $$
    \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{C(CH}2\text{OCH}2\text{CO}2\text{H)}3\text{CH}2\text{CO}_2\text{H}
    $$
    Conditions : 2M NaOH, ethanol/water (1:1), reflux for 6 hours.

Preparation of Amine-Terminated PEG4 (Amine-PEG4-OH)

A bifunctional PEG4 derivative with a primary amine and hydroxyl group is synthesized via:

  • Mitsunobu Reaction :
    PEG4 diol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh3) to introduce a protected amine.
    $$
    \text{HO-PEG4-OH} + \text{Phthalimide} \xrightarrow{\text{DIAD/PPh}_3} \text{Phthalimido-PEG4-OH}
    $$
    Yield : 85–90% after column chromatography (silica gel, CH2Cl2/MeOH).

  • Deprotection with Hydrazine :
    The phthalimide group is removed using hydrazine hydrate.
    $$
    \text{Phthalimido-PEG4-OH} \xrightarrow{\text{NH}2\text{NH}2} \text{NH}_2\text{-PEG4-OH}
    $$
    Conditions : Ethanol, 50°C, 4 hours.

Amide Coupling of PEG4-Amine and Tri-(carboxyethoxymethyl) Methane

The final step involves forming an amide bond between the PEG4-amine and the carboxylic acid group of the tri-(carboxyethoxymethyl) methane core:

  • Activation of the Carboxylic Acid :
    The core’s carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    $$
    \text{Carboxylic Acid} + \text{EDC/NHS} \rightarrow \text{NHS Ester}
    $$
    Conditions : DMF, 0°C to RT, 2 hours.

  • Amidation Reaction :
    The NHS ester reacts with PEG4-amine in anhydrous DMF.
    $$
    \text{NHS Ester} + \text{NH}_2\text{-PEG4-OH} \rightarrow \text{this compound}
    $$
    Conditions : 0.1M NHS ester, 1.2 equivalents PEG4-amine, 24 hours at RT.
    Yield : 75–80% after purification via reverse-phase HPLC.

Industrial-Scale Production and Optimization

Batch Reactor Synthesis

Industrial production uses batch reactors (100–1,000 L capacity) with the following optimizations:

  • Temperature Control : Jacketed reactors maintain 25°C during amidation to prevent PEG degradation.
  • In Situ Activation : EDC and NHS are added sequentially to minimize side reactions.
  • Continuous Extraction : Liquid-liquid extraction removes unreacted PEG4-amine using ethyl acetate/water phases.

Table 1: Key Industrial Production Parameters

Parameter Value Purpose
Reactor Volume 500 L Scalability
PEG4-Amine Excess 1.5 equivalents Maximize coupling yield
Purification Method Ion-Exchange Chromatography Remove ionic impurities
Final Purity >96% Meet pharmaceutical standards

Critical Quality Control Measures

  • HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 minutes). Retention time: 12.3 minutes.
  • FT-IR Characterization : Peaks at 1,650 cm⁻¹ (amide C=O), 2,880 cm⁻¹ (PEG C-H), and 1,720 cm⁻¹ (carboxylic acid C=O).
  • NMR Validation : ¹H NMR (D2O) δ 3.6–3.8 ppm (PEG chain), δ 2.4–2.6 ppm (CH2CO2H).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Amidation Strategies

Method Coupling Reagent Solvent Yield (%) Purity (%)
EDC/NHS DMF 78 96
HATU/DIEA DCM 82 97
DCC/HOBt THF 70 94

EDC/NHS is preferred industrially due to cost-effectiveness and scalability.

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo performance of this compound in drug delivery systems?

  • Methodological Answer : Differences may stem from serum protein adsorption in vivo. Conduct pre-incubation experiments with fetal bovine serum (FBS) to simulate in vivo conditions. Modify PEG4 surface density or add stealth coatings (e.g., polysorbate 80) to reduce opsonization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.